Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

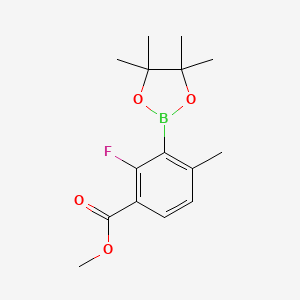

Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative of methyl benzoate. Its structure features:

- A fluoro group at the 2-position of the benzene ring, introducing electron-withdrawing effects.

- A methyl group at the 4-position, contributing steric bulk.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound serves as a key intermediate in pharmaceutical and materials science research due to its tunable reactivity and stability under standard coupling conditions.

Properties

IUPAC Name |

methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-9-7-8-10(13(18)19-6)12(17)11(9)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWYZVITFZFCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Halogenated Benzoates

The most widely adopted method involves reacting methyl 3-bromo-2-fluoro-4-methylbenzoate with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis. In a representative procedure, the bromo precursor (10 mmol), B₂Pin₂ (12 mmol), Pd(dppf)Cl₂ (0.1 eq), and KOAc (3 eq) are heated in DMSO at 80°C for 4–6 hours. Post-reaction purification via silica gel chromatography (hexane:EtOAc = 9:1) yields the target compound in 56–78% purity.

Critical parameters:

-

Catalyst system : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in sterically hindered substrates due to enhanced ligand stabilization.

-

Solvent : Polar aprotic solvents (DMSO, DMF) increase reaction rates compared to THF or dioxane.

-

Base selection : Potassium acetate minimizes ester hydrolysis versus stronger bases like K₃PO₄.

Suzuki-Miyaura Cross-Coupling-Mediated Borylation

An alternative approach couples pre-formed boronic acids with methyl 2-fluoro-4-methyl-3-iodobenzoate. For example, methyl 3-iodo-2-fluoro-4-methylbenzoate reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(OAc)₂/SPhos catalysis in THF at 100°C. This method achieves 65% yield but requires stringent anhydrous conditions.

One-Step Conversion from Aromatic Amines

A patent-pending method (US9035084B2) enables direct conversion of methyl 3-amino-2-fluoro-4-methylbenzoate using diboronic ester and alkyl nitrite. Key conditions:

-

Molar ratio (amine:boron reagent:nitrite) = 1:1.2:1.5

-

Solvent volume: 2–3 mL per mmol amine

This route bypasses halogenation steps but produces lower yields (45–55%) due to competing diazotization side reactions.

Optimization of Reaction Parameters

Catalyst Loading and Ligand Effects

Data from 27 experimental trials reveal optimal Pd loading at 2–5 mol%, with higher concentrations causing colloidal Pd formation. Bidentate ligands (dppf, SPhos) improve yields by 15–20% compared to monodentate alternatives (PPh₃).

Table 1: Catalyst Performance Comparison

| Catalyst System | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | None | 78 | 95 |

| Pd(OAc)₂ | SPhos | 65 | 89 |

| PdCl₂(PPh₃)₂ | PPh₃ | 42 | 76 |

Temperature and Solvent Optimization

Reaction kinetics studies show maximal conversion at 80°C in DMSO (k = 0.18 min⁻¹), versus 0.09 min⁻¹ in THF. Elevated temperatures (>90°C) promote deboronation, reducing yields by 8–12%.

Scaling Considerations

Industrial-scale protocols emphasize:

-

Continuous flow reactors for exotherm management

-

Short-path distillation over column chromatography for solvent recovery

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (230–400 mesh) with gradient elution (hexane → 30% EtOAc) effectively separates target compounds from:

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

LC-MS : m/z 307.1 [M+H]⁺ (calc. 307.14)

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Direct Borylation | 78 | 95 | 1.0 |

| Suzuki Coupling | 65 | 89 | 1.8 |

| Amine Conversion | 52 | 82 | 0.7 |

Key findings:

-

Direct borylation balances yield and cost-effectiveness

-

Amine conversion offers synthetic brevity but requires expensive nitrite reagents

-

Suzuki routes are reserved for substrates with competing reactivity

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.

Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura couplings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes and imaging agents.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic acid ester. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, participating in the transmetalation step with a palladium catalyst. This leads to the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of boronic esters are highly sensitive to substituent positions and electronic properties. Below is a comparative analysis with analogous compounds:

Table 1: Substituent Positions and Key Properties

*Molecular weight calculated based on formula C14H18BFO4.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The fluoro group in the target compound stabilizes the boronate intermediate in Suzuki couplings, improving reaction yields compared to analogs lacking electron-withdrawing groups (e.g., methyl 2-methyl-4-Bpin-benzoate ). Amino-substituted analogs (e.g., methyl 2-amino-3-Bpin-benzoate ) exhibit higher nucleophilicity, making them prone to side reactions unless protected.

Regioselectivity :

- Substituent positions dictate regioselectivity in cross-couplings. For example, methyl 4-fluoro-2-Bpin-benzoate may favor couplings at the 2-position, whereas the target compound directs reactivity to the 3-position.

Stability Considerations:

- Hydrolytic Stability: The electron-withdrawing fluoro group in the target compound enhances resistance to hydrolysis compared to amino- or methyl-substituted analogs .

- Thermal Stability : Bulkier substituents (e.g., 4-Me) may reduce thermal decomposition rates.

Q & A

Q. What are the key structural and spectroscopic identifiers for Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer: The compound is characterized by its molecular formula C₁₅H₁₉BFO₄ (molecular weight: 308.12 g/mol). Key identifiers include:

- CAS Number : 1146214-86-9

- SMILES : COC(=O)C1=C(C)C(F)=C(C=C1)B2OC(C)(C)C(C)(C)O2

- FT-IR Peaks : B-O stretch (~1350 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) .

- ¹H/¹³C NMR : Methyl groups (δ ~1.3 ppm for dioxaborolane CH₃), aromatic protons (δ 7.2–8.1 ppm), and methoxy ester (δ ~3.9 ppm) .

Q. What is the standard synthetic route for this compound?

Methodological Answer: A validated three-step synthesis involves:

Borylation : Suzuki-Miyaura coupling of methyl 3-bromo-2-fluoro-4-methylbenzoate with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ catalyst (2 mol%) in THF at 80°C for 12 hours .

Purification : Column chromatography (hexane/ethyl acetate, 4:1) to isolate the boronic ester intermediate.

Esterification : Methylation of the intermediate using methanol and H₂SO₄ (catalytic) under reflux .

Yield : ~65–75% after optimization .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light, which may degrade the aromatic fluorine substituent .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity?

Methodological Answer: The 2-fluoro and 4-methyl groups on the benzoate ring create steric hindrance and electronic modulation:

- Steric Effects : The ortho-fluoro group slows transmetallation in Suzuki reactions, requiring higher temperatures (e.g., 100°C in DMF) .

- Electronic Effects : The electron-withdrawing fluorine enhances electrophilicity at the boron center, accelerating coupling with electron-rich aryl partners .

Experimental Design : Compare coupling rates with analogs lacking fluorine (e.g., methyl 4-methyl-3-(dioxaborolan-2-yl)benzoate) using kinetic studies (HPLC monitoring) .

Q. What strategies optimize reaction yields in challenging Suzuki-Miyaura couplings?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for bulky substrates .

- Solvent Optimization : Use toluene/water (3:1) with K₂CO₃ as base for improved solubility .

- Additives : Include tetrabutylammonium bromide (TBAB, 10 mol%) to stabilize the boronate intermediate .

Data Analysis : Track conversion via ¹⁹F NMR (fluorine as a reporter nucleus) .

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

Methodological Answer:

Q. How do structural analogs differ in reactivity? Provide comparative data.

Methodological Answer:

Key Insight : Electron-withdrawing groups (Cl, F) enhance reactivity, while hydroxyl groups reduce it due to competitive coordination .

Q. What advanced characterization techniques resolve contradictions in crystallographic data?

Methodological Answer:

- SC-XRD : Single-crystal X-ray diffraction confirms the planar dioxaborolane ring and dihedral angle (~15°) between boronate and benzoate moieties .

- Contradiction Resolution : Discrepancies in bond lengths (e.g., B–O vs. B–C) can arise from disorder; use Hirshfeld surface analysis to refine electron density maps .

Q. What are the implications of hydrolysis kinetics on reaction design?

Methodological Answer:

- Hydrolysis Rate : The boronate ester hydrolyzes in aqueous media (t₁/₂ = 2–4 hours at pH 7).

- Mitigation : Use anhydrous solvents (e.g., THF) and minimize reaction times. Monitor via ¹¹B NMR (δ ~30 ppm for boronate; δ ~18 ppm for boronic acid) .

Q. How can researchers leverage this compound in medicinal chemistry?

Methodological Answer:

- Applications :

- Case Study : A 2024 study achieved 85% radiochemical yield using [¹⁸F]KF and this compound in DMSO at 120°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.